(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole
(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole
Brand Name:
Vulcanchem
CAS No.:
105158-68-7
VCID:
VC20747914
InChI:
InChI=1S/C12H13NO2/c1-2-14-12-13-10-7-8-5-3-4-6-9(8)11(10)15-12/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
SMILES:
CCOC1=NC2CC3=CC=CC=C3C2O1
Molecular Formula:
C12H13NO2
Molecular Weight:
203.24 g/mol
(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole
CAS No.: 105158-68-7
Cat. No.: VC20747914
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole - 105158-68-7](/images/no_structure.jpg)
CAS No. | 105158-68-7 |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | (3aR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole |
Standard InChI | InChI=1S/C12H13NO2/c1-2-14-12-13-10-7-8-5-3-4-6-9(8)11(10)15-12/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 |
Standard InChI Key | IFVQHWNDNADGRU-MNOVXSKESA-N |
Isomeric SMILES | CCOC1=N[C@@H]2CC3=CC=CC=C3[C@@H]2O1 |
SMILES | CCOC1=NC2CC3=CC=CC=C3C2O1 |
Canonical SMILES | CCOC1=NC2CC3=CC=CC=C3C2O1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume